ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester
Description
Discovery and Isolation from Pteris semipinnata
The discovery of ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester is intrinsically linked to the systematic phytochemical investigation of Pteris semipinnata Linnaeus, a fern species belonging to the subfamily Pteridoideae of the family Pteridaceae. Pteris semipinnata is widely distributed across tropical regions, including southern China, Taiwan, the Philippines, Vietnam, Laos, Thailand, Myanmar, Malaysia, Sri Lanka, northern India, Japan's Ryukyu Islands, and Bhutan. The species typically grows in open forests on acidic soil near streams or rocks, below 900 meters above sea level.
The isolation of this compound from Pteris semipinnata represents a significant achievement in natural products chemistry, as the genus Pteris has proven to be an exceptionally rich source of bioactive ent-kaurane diterpenoids. Phytochemical studies on Pteris semipinnata have led to the isolation of over thirty terpenoids, including both diterpenoids and sesquiterpenoids. The compound was identified through comprehensive spectroscopic analysis and chemical characterization techniques, establishing its structure as a glucopyranosyl ester derivative of the ent-kaurane skeleton.
The extraction and isolation process typically involves the use of ethanol extraction followed by chromatographic separation techniques. The compound has been successfully isolated using various analytical methods, including high-performance liquid chromatography coupled with mass spectrometry, which has enabled researchers to determine its precise molecular structure and confirm its beta-D-glucopyranosyl ester configuration. The isolation process has revealed that this compound represents one of the major diterpenoid constituents found in Pteris semipinnata, contributing to the species' reputation as a valuable source of bioactive natural products.
Taxonomic Classification within ent-Kaurane Diterpenoids
This compound belongs to the extensive family of ent-kaurane diterpenoids, a class of naturally occurring tetracyclic diterpenes that have been the subject of intensive scientific investigation since their first discovery in 1961. The ent-kaurane diterpenoids represent a subclass of tetracyclic diterpenes characterized by a perhydrophenanthrene subunit and a cyclopentane ring, with the prefix "ent-" indicating that these compounds have the opposite absolute configuration compared to the standard kaurane skeleton.
The taxonomic classification of this compound within the broader ent-kaurane family is defined by several key structural features. The compound possesses the characteristic tetracyclic structure consisting of rings designated as A, B, C, and D, with a perhydrophenanthrene unit formed by rings A, B, and C, and a cyclopentane unit forming ring D. The specific stereochemistry is indicated by the "ent" prefix, which denotes configurational inversion at all chiral centers compared to the standard kaurene diterpenes.
Within the ent-kaurane classification system, this compound is further categorized as a 15-oxo derivative with hydroxylation at positions 6 and 9, and glycosylation at the carboxylic acid position 19. The International Union of Pure and Applied Chemistry has established structured guidelines for the stereochemistry, nomenclature, and numbering of the ent-kaurane skeleton, which this compound follows. The compound exhibits characteristic negative values for specific optical rotation, typical of most ent-kauranes, with a reported specific rotation of -39 degrees in methanol.
The following table summarizes the key taxonomic characteristics of this compound within the ent-kaurane classification system:
| Classification Level | Characteristic | Description |
|---|---|---|
| Chemical Class | Diterpenoid | Twenty-carbon tetracyclic compound |
| Structural Type | ent-Kaurane | Enantiomer of kaurane skeleton |
| Substitution Pattern | 6,9-Dihydroxy-15-oxo | Hydroxyl groups at C-6 and C-9, ketone at C-15 |
| Glycosylation | beta-D-Glucopyranosyl ester | Sugar moiety attached to carboxylic acid at C-19 |
| Stereochemistry | ent-Configuration | Opposite configuration to standard kaurene |
| Molecular Formula | C₂₆H₃₈O₁₀ | Complex glycosylated diterpenoid structure |
Historical Research Trajectory and Development
The historical research trajectory leading to the discovery and characterization of this compound reflects the broader evolution of natural products chemistry and the systematic investigation of fern species as sources of bioactive compounds. The research progression began with early investigations into the chemical constituents of Pteris species, which initially focused on the isolation and characterization of simpler terpenoid compounds.
The development of sophisticated analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, revolutionized the ability of researchers to elucidate the complex structures of ent-kaurane diterpenoids. The use of high-resolution electrospray ionization mass spectrometry and two-dimensional nuclear magnetic resonance techniques enabled the precise determination of molecular formulas and structural configurations, leading to the successful identification of this compound.
A significant milestone in the research trajectory occurred with the systematic phytochemical investigation of Pteris semipinnata, which led to the isolation of six new ent-15-oxokauran-19-oic acid derivatives, known as pterisolic acids A through F. This research, conducted by teams at the State Key Laboratory of Phytochemistry and Plant Resources in West China and other institutions, employed extensive spectroscopic studies and single crystal X-ray diffraction analysis to elucidate the structures of these new ent-kauranoids.
The development of analytical methods specifically designed for the quantitative analysis of diterpenoids in Pteris semipinnata represented another crucial advancement in the research trajectory. Researchers established accurate and reliable methods using quadruple mass spectrometry coupled with atmospheric pressure chemical ionization interface as a detector for high-performance liquid chromatography. The optimization of selective ion monitoring scan mode and mobile phase conditions enabled precise quantification of ent-kaurane compounds, including this compound.
The research development has also been influenced by the broader scientific interest in ent-kaurane diterpenoids from various plant families, including the Annonaceae family, which has provided comparative context for understanding the significance of compounds isolated from Pteris species. The accumulation of knowledge regarding the distribution, structural diversity, and biological activities of ent-kaurane diterpenoids has established a foundation for continued research into these fascinating natural products.
Significance in Natural Products Chemistry
The significance of this compound in natural products chemistry extends far beyond its individual molecular characteristics, representing a paradigm example of the structural complexity and biosynthetic sophistication found in nature. Since the first discovery of ent-kaurane diterpenoids in 1961, more than 1,300 compounds of this class have been isolated and identified from different plant sources, with the genus Isodon being the most prolific source. However, the discovery of this compound from Pteris semipinnata has expanded the taxonomic scope of ent-kaurane research and highlighted the importance of fern species as sources of structurally diverse diterpenoids.
The compound represents a significant contribution to the understanding of glycosylated diterpenoids, as the beta-D-glucopyranosyl ester moiety adds considerable complexity to the molecular structure and potentially influences its biological properties. The glycosylation pattern observed in this compound provides insights into the biosynthetic pathways operating in fern species and demonstrates the evolutionary adaptation of plants to produce structurally modified secondary metabolites.
From a structural chemistry perspective, the compound exemplifies the remarkable diversity possible within the ent-kaurane framework. The presence of hydroxyl groups at specific positions (C-6 and C-9), combined with the ketone functionality at C-15 and the glycosylation at C-19, creates a unique three-dimensional architecture that distinguishes it from other members of the ent-kaurane family. This structural complexity has made the compound an important reference point for comparative studies of related diterpenoids and has contributed to the refinement of structure-activity relationship understanding within this chemical class.
The significance of this compound in natural products chemistry is further emphasized by its role in advancing analytical methodology development. The challenges associated with isolating and characterizing such complex glycosylated diterpenoids have driven innovations in chromatographic separation techniques, spectroscopic analysis methods, and structural elucidation approaches. These methodological advances have had broader applications in natural products research, benefiting the study of other complex secondary metabolites.
The compound has also contributed to the understanding of chemotaxonomic relationships within plant families. The occurrence of ent-15-oxokauran-19-oic acid derivatives in Pteris species, alongside their presence in other genera such as Adenostemma from the Compositae family, suggests interesting evolutionary relationships and provides insights into the distribution patterns of specialized metabolic pathways across different plant lineages. This chemotaxonomic significance has implications for predicting the occurrence of similar compounds in related species and guiding future bioprospecting efforts.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,3R,4S,5R,9R,10R,13R)-3,10-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O10/c1-12-13-5-8-26(34)24(3)7-4-6-23(2,19(24)14(28)10-25(26,9-13)20(12)32)22(33)36-21-18(31)17(30)16(29)15(11-27)35-21/h13-19,21,27-31,34H,1,4-11H2,2-3H3/t13-,14-,15-,16-,17+,18-,19-,21+,23-,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUSGLWZCNYPPQ-OGJNIKTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1C(CC34C2(CCC(C3)C(=C)C4=O)O)O)C)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H](C[C@]34[C@]2(CC[C@H](C3)C(=C)C4=O)O)O)C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester involves multiple steps, starting from the extraction of the compound from natural sources such as Pteris semipinnata. The process typically includes:
Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Isolation: The crude extract is then purified using chromatographic techniques such as column chromatography.
Characterization: The purified compound is characterized using spectroscopic methods like NMR and mass spectrometry to confirm its structure.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. The use of biotechnological methods, such as microbial fermentation, could also be explored for large-scale production.
Chemical Reactions Analysis
Types of Reactions
ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction could result in alcohols or alkanes.
Scientific Research Applications
Antiproliferative Activity
One of the most significant applications of ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester is its antiproliferative effects against cancer cells. Research indicates that extracts containing this compound exhibit cytotoxicity towards various cancer cell lines.
Case Study: Xylopia aethiopica Extracts
A study highlighted the antiproliferative activity of ethanolic extracts from Xylopia aethiopica, which were found to contain ent-15-oxokaur-16-en-19-oic acid as the active component. The IC50 values for this extract were reported at 12 µg/ml against HCT116 colon cancer cells and 7.5 µg/ml against U937 leukemia cells, demonstrating significant potential for cancer treatment .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory properties of this compound. Compounds derived from ferns have been shown to modulate inflammatory pathways, suggesting their use in treating inflammatory diseases.
Research Insights
Studies have indicated that phytochemicals from fern species exhibit various bioactivities, including anti-inflammatory effects. These compounds can potentially inhibit pro-inflammatory cytokines and signaling pathways .
Antioxidant Activity
The antioxidant properties of this compound contribute to its therapeutic potential. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to numerous chronic diseases.
Findings from Pteris Species
Research has identified phenolic antioxidants from Pteris ensiformis, which are believed to include derivatives of this compound. These antioxidants can provide protective effects against cellular damage caused by oxidative stress .
Agricultural Applications
In addition to medicinal uses, this compound has potential applications in agriculture as a natural pesticide or growth promoter.
Potential as a Natural Pesticide
Research into the bioactive compounds in ferns suggests that they may possess insecticidal properties. Such compounds could be utilized in developing eco-friendly pest control strategies that minimize chemical pesticide use .
Mechanism of Action
The mechanism of action of ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester involves several molecular targets and pathways:
Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to microbial cell death.
Comparison with Similar Compounds
Structural Analogues of ent-Kaurane Diterpenoids
The following table compares ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester with related ent-kaurane glycosides and derivatives:
Key Differences and Implications
Functional Group Variations :
- The 6,9-dihydroxy-15-oxo substitution in the target compound distinguishes it from analogues like ent-6,11-dihydroxy-15-oxo (C-6 vs. C-11 hydroxylation) and ent-9-hydroxy-15-oxo (lack of C-6 hydroxyl). These differences influence solubility and receptor binding .
- The angeloyloxy group in 3α-Angeloyloxy-9β-hydroxy-ent-kaur-16-en-19-oic acid enhances lipophilicity, correlating with its cytotoxic effects .
Biological Activity: Antioxidant Activity: The 9-hydroxy-15-oxo derivative shows antioxidant properties, likely due to free radical scavenging by the phenolic hydroxyl group . Metabolic Effects: The target compound’s glucopyranosyl ester moiety may enhance bioavailability, as seen in its upregulation in lipid metabolism studies .
Synthetic Pathways: The target compound and 13-hydroxy-ent-kaur-16-en-19-oic acid-β-D-glucopyranosyl ester are synthesized via similar phase transfer catalysis methods, but the former requires additional hydroxylation steps .
Notes
- Limitations : Bioactivity data for the target compound are sparse compared to analogues like 3α-Angeloyloxy-9β-hydroxy-ent-kaur-16-en-19-oic acid .
- Sources : References include synthesis protocols , structural analyses , and metabolic studies .
- Contradictions: Some analogues (e.g., 13-hydroxy-ent-kaur-16-en-19-oic acid-β-D-glucopyranosyl ester) lack reported bioactivity despite structural similarity .
Biological Activity
ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester is a natural compound derived from the plant Pteris semipinnata , belonging to the class of diterpenoids. This compound exhibits a range of biological activities that have garnered attention in pharmacological research. Below is a detailed exploration of its biological activities, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₂₆H₃₈O₁₀
- Molecular Weight : 510.57 g/mol
- CAS Number : 81263-98-1
- InChIKey : NRUSGLWZCNYPPQ-OGJNIKTMSA-N
Biological Activities
-
Antitumor Activity
- This compound has been studied for its potential antitumor effects. Research indicates that it can induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells. For instance, a study demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis in K562 human leukemia cells .
-
Antimicrobial Effects
- This compound exhibits broad-spectrum antimicrobial activity, particularly against various strains of bacteria and fungi. It has shown efficacy against pathogenic microorganisms such as Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent in clinical settings .
- Anti-inflammatory Properties
- Antimalarial Activity
The biological activities of this compound are mediated through various mechanisms:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by activating caspases and promoting mitochondrial membrane permeability.
- Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation.
- Modulation of Signaling Pathways : The compound influences several key signaling pathways including MAPK/ERK and JAK/STAT pathways, which are critical for cell growth and survival.
Case Studies
Q & A
Basic: What methodologies are recommended for isolating ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid β-D-glucopyranosyl ester from plant sources?
Isolation typically involves sequential extraction and chromatographic purification.
- Extraction : Use polar solvents (e.g., methanol/water mixtures) to recover glycosylated diterpenoids.
- Fractionation : Partition with organic solvents (ethyl acetate, n-butanol) to separate glycosides from non-polar contaminants.
- Purification : Employ reverse-phase HPLC or preparative TLC with detection at 210–260 nm (common for kaurene derivatives). Purity is validated via LC-MS and NMR .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- 1H/13C NMR : Assign hydroxyl and glycosyl moieties. For example, the β-D-glucopyranosyl ester shows anomeric proton signals at δ 4.6–5.4 ppm (J = 7–8 Hz) and carbonyl (C19) at ~170 ppm in 13C NMR .
- IR Spectroscopy : Confirm ester (C=O stretch at ~1720 cm⁻¹) and hydroxyl groups (broad peak ~3345 cm⁻¹) .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 511.25 (C26H38O10) and fragmentation patterns consistent with glycosidic cleavage .
Basic: What biological activities have been preliminarily reported for this compound?
While detailed studies are limited, related kaurene glycosides exhibit:
- Antiviral potential : Computational docking studies suggest interactions with SARS-CoV-2 protease active sites (e.g., binding energy < -7 kcal/mol) .
- Phytochemical roles : Similar compounds modulate plant stress responses, though direct evidence for this compound requires validation .
Advanced: How can researchers design experiments to resolve contradictions in spectral data for structurally similar diterpenoids?
- Comparative NMR analysis : Use 2D techniques (HSQC, HMBC) to differentiate between positional isomers (e.g., 6,9- vs. 6,11-dihydroxy variants). For example, HMBC correlations between C15 (δ 210–220 ppm) and adjacent protons clarify oxidation patterns .
- Crystallography : If crystallization is feasible, X-ray diffraction provides unambiguous stereochemical assignments.
- Isotopic labeling : Trace biosynthetic pathways using 13C-labeled precursors to confirm hydroxylation sites .
Advanced: What computational strategies are effective for predicting this compound’s bioactivity?
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., viral proteases). Parameters should include flexible ligand docking and solvation corrections .
- QSAR modeling : Train models on kaurene derivatives with known IC50 values to predict cytotoxicity or antiviral potency.
- ADMET profiling : Predict pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) using tools like SwissADME .
Advanced: How can synthetic approaches address challenges in glycosylating the kaurene core?
- Protecting group strategy : Temporarily block hydroxyl groups (e.g., using acetyl or benzyl groups) to direct β-D-glucopyranosyl ester formation at C18.
- Enzymatic glycosylation : Leverage glycosyltransferases from Stevia rebaudiana (known for kaurene glycoside biosynthesis) for regioselective coupling .
- Solid-phase synthesis : Immobilize the aglycone to improve yield of the glycosidic bond formation .
Advanced: What experimental controls are essential when studying its stability under physiological conditions?
- pH stability assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Glycosidic bonds are prone to hydrolysis in acidic conditions .
- Thermal analysis : Use DSC/TGA to determine decomposition temperatures (>200°C typical for glycosides).
- Light exposure tests : UV-Vis spectroscopy tracks photooxidation of the α,β-unsaturated ketone (C15=O) .
Advanced: How can researchers validate the compound’s role in plant secondary metabolism?
- Gene knockout studies : Silence candidate cytochrome P450 genes (e.g., CYP71D) in host plants to observe biosynthetic pathway disruptions.
- Metabolomic profiling : Compare wild-type and mutant plant extracts via UPLC-QTOF-MS to identify downstream metabolite changes .
- Isotope ratio analysis : Apply 13C-labeled glucose to trace glycosylation steps in vivo .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
